Butyl 3-mercaptopropionate

Catalog No.
S750080
CAS No.
16215-21-7
M.F
C7H14O2S
M. Wt
162.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl 3-mercaptopropionate

CAS Number

16215-21-7

Product Name

Butyl 3-mercaptopropionate

IUPAC Name

butyl 3-sulfanylpropanoate

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

InChI

InChI=1S/C7H14O2S/c1-2-3-5-9-7(8)4-6-10/h10H,2-6H2,1H3

InChI Key

MGFFVSDRCRVHLC-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCS

Canonical SMILES

CCCCOC(=O)CCS

Thiol-Ene Photopolymerization

Butyl 3-mercaptopropionate plays a crucial role in thiol-ene photopolymerization, a technique for creating high-performance polymers using light as a trigger. It acts as a monomer, containing both a thiol (SH) group and an alkene (C=C) group within its structure. Upon exposure to light and a photoinitiator, the thiol group reacts with the alkene group of another molecule, forming a new covalent bond and initiating the polymerization process []. This approach allows for the precise control of polymer structure and properties, making it valuable for various research areas, including:

  • Development of advanced materials with tailored mechanical, optical, and electrical properties for applications in electronics, coatings, and adhesives [, ].
  • Fabrication of microfluidic devices and other micro- and nanostructures with high resolution and complex geometries [].

Crosslinking Monomer

Butyl 3-mercaptopropionate can also function as a crosslinking agent in thiol-acrylate based photopolymers. In this application, it reacts with both thiol and acrylate groups present in the system, forming linkages between different polymer chains. This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymer network. This property finds applications in:

  • Development of hydrogels for drug delivery and tissue engineering, where the crosslinked structure provides a controlled release mechanism and mechanical support for cell growth.
  • Production of high-performance adhesives with improved resistance to harsh environments and mechanical stress.

Ligand for Quantum Dot Functionalization

Butyl 3-mercaptopropionate can be utilized as a ligand to functionalize the surface of quantum dots (QDs), tiny semiconductor nanocrystals with unique optical properties. The thiol group in the molecule binds strongly to the metal atoms on the QD surface, modifying its surface chemistry and influencing its interaction with other materials. This functionalization process enables researchers to:

  • Tune the photoluminescence properties of QDs, such as their emission color and intensity, for various applications in optoelectronic devices and bioimaging.
  • Improve the compatibility of QDs with different solvents and environments, enhancing their stability and processability.

Butyl 3-mercaptopropionate is an organic compound classified as a thiol ester. It features a butyl group attached to a mercaptopropionic acid moiety. The compound is characterized by its distinct sulfur-containing functional group, which imparts unique reactivity and properties. It is often utilized in the synthesis of polymers and as a reagent in various

  • Mild Skin Irritant: Prolonged or repeated contact with skin can cause irritation [].
  • Eye Irritant: Contact with eyes may cause irritation [].
  • Προληπτική αρχή (Precautionary Principle): It is advisable to handle 3MPA with standard laboratory practices, including wearing gloves, safety glasses, and working in a well-ventilated fume hood [].

  • Thiol-yne Reaction: This compound is commonly used as a reactant in thiol-yne photopolymerizations, leading to the formation of highly cross-linked polymer networks. This reaction involves the addition of thiols to alkynes under UV light, resulting in robust materials .
  • Polarographic Studies: Research has explored its electrochemical behavior using polarography, revealing insights into its redox properties in various solvents like aqueous methanol and acetonitrile .

The synthesis of butyl 3-mercaptopropionate can be achieved through several methods:

  • Esterification: The reaction of butanol with mercaptopropionic acid under acidic conditions can yield butyl 3-mercaptopropionate.
  • Thiol Addition Reactions: The direct addition of thiols to suitable electrophiles can also produce this compound.

These methods highlight the compound's accessibility for research and industrial applications .

Butyl 3-mercaptopropionate has diverse applications across various fields:

  • Polymer Chemistry: It serves as a key reactant for creating cross-linked polymer networks through thiol-yne chemistry.
  • Chemical Synthesis: It is utilized in organic synthesis as a building block for more complex molecules.
  • Research

Interaction studies involving butyl 3-mercaptopropionate focus on its reactivity with other compounds:

  • Reactivity with Electrophiles: The thiol group makes it reactive towards electrophiles, facilitating various synthetic pathways.
  • Compatibility with Other Polymers: Its incorporation into polymer matrices has been studied to understand compatibility and performance in composite materials.

These interactions are crucial for optimizing its use in industrial applications.

Several compounds share structural similarities with butyl 3-mercaptopropionate. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Propyl 3-mercaptopropionateC6H12O2SShorter alkyl chain; less hydrophobic than butyl variant.
Octyl 3-mercaptopropionateC8H16O2SLonger alkyl chain; increased hydrophobicity and potential for different polymer properties.
Ethyl 3-mercaptopropionateC5H10O2SShortest chain among these; may have different solubility characteristics.

Butyl 3-mercaptopropionate stands out due to its balance between hydrophobicity and reactivity, making it particularly useful in both laboratory and industrial settings.

Reaction Dynamics of the Thiol Functional Group

Nucleophilic Properties and Mechanism Analysis

Butyl 3-mercaptopropionate, with the molecular formula C7H14O2S and molecular weight of 162.25 g/mol, possesses a reactive thiol functional group that exhibits distinct nucleophilic properties [1] [3]. The thiol group in butyl 3-mercaptopropionate demonstrates enhanced nucleophilicity compared to hydroxyl groups due to the lower electronegativity of sulfur relative to oxygen [11]. The mercapto group's nucleophilic character is influenced by its predicted pKa value of 9.66, which determines the proportion of deprotonated thiolate anion present at physiological pH conditions [3] [4].

The nucleophilic mechanism of the thiol group proceeds through a characteristic pathway where the sulfur atom acts as an electron-donating center [10]. In nucleophilic substitution reactions, the thiol group can effectively displace leaving groups through both unimolecular and bimolecular mechanisms [11]. The desulfurization process for thiols promoted by phosphine-based systems demonstrates the nucleophilic activation of the carbon-sulfur bond, where the high energy of the phosphorus-sulfur bond formation makes the substitution process energetically favorable [11].

Research has demonstrated that the thiol group in butyl 3-mercaptopropionate can participate in Michael addition reactions, where the nucleophilic sulfur center attacks electron-deficient alkenes [52]. The nucleophilic strength is further enhanced in the presence of basic conditions, where deprotonation of the thiol generates the more nucleophilic thiolate anion [52]. Computational studies reveal that the nucleophilic attack follows a characteristic transition state geometry where bond formation occurs in an anti-Markovnikov fashion [7].

Radical Reaction Pathways

The thiol functional group in butyl 3-mercaptopropionate readily participates in radical-mediated reactions through well-established pathways [7] [8]. Radical initiation can occur through photochemical, thermal, or chemical means, leading to the formation of thiyl radicals that subsequently engage in propagation cycles [7]. The hydrogen abstraction from the thiol group is particularly facile, with studies showing that sulfur-hydrogen bonds are cleaved approximately 120 times faster than carbon-deuterium bonds under comparable conditions [8].

The radical mechanism typically involves a three-step process: initiation, propagation, and termination [7]. During initiation, thiyl radicals are generated through hydrogen atom abstraction or direct radical formation [7]. The propagation step involves the thiyl radical adding to alkene double bonds in an anti-Markovnikov fashion, creating carbon-centered radicals that subsequently abstract hydrogen from another thiol molecule, regenerating the thiyl radical [7] [20]. This chain-transfer mechanism enables efficient polymerization processes and cross-linking reactions [20].

Spectroscopic studies have identified the formation of hydrogen-bonded radical complexes involving mercapto radicals, where the thiyl radical acts as a hydrogen donor with binding energies of approximately 3.9 kcal/mol [12]. The radical reactivity is influenced by the electronic environment around the sulfur center, with electron-withdrawing groups enhancing radical stability [8]. Kinetic investigations demonstrate that radical-radical recombination reactions are more favorable than hydrogen abstraction from saturated hydrocarbons for thiyl radicals [8].

Oxidative Coupling Mechanisms

Oxidative coupling reactions of the thiol group in butyl 3-mercaptopropionate proceed through multiple mechanistic pathways involving diverse reactive intermediates [9]. The oxidation process can generate disulfides, sulfenyl halides, thiyl radicals, sulfenium cations, and metal-organosulfur species depending on the oxidizing conditions employed [9]. Chemical oxidants facilitate these transformations through radical, halogenated, or cationic intermediates, while transition metal catalysts enable the formation of specific metal-sulfur intermediates [9].

The kinetics of thiol oxidation by potassium ferrate reveal complex multi-term rate expressions involving protonated and unprotonated ferrate species [50]. At pH values above 8.5, the kinetic behavior incorporates three distinct terms: one involving thiol, ferrate, and hydrogen ion concentrations; another involving thiol and ferrate concentrations; and a third term involving hydrogen and ferrate ion concentrations [50]. The oxidation products vary depending on the specific thiol structure, with mercaptopropionic acid derivatives typically forming sulfinic acids within 0.5 seconds under oxidizing conditions [50].

Electrochemical and photochemical oxidation methods provide alternative pathways for oxidative coupling, operating through direct oxidation-reduction mechanisms at electrodes or indirect processes mediated by redox catalysts [9]. The selectivity of oxidative coupling reactions can be controlled through judicious choice of oxidizing agents and reaction conditions, enabling the formation of specific sulfur-containing products with high yields [9].

Synthetic Methodologies

Esterification Reaction Pathways

The synthesis of butyl 3-mercaptopropionate primarily relies on esterification reactions between 3-mercaptopropionic acid and butanol [2]. The Fischer esterification mechanism proceeds through a well-characterized six-step process involving protonation, addition, deprotonation, protonation, elimination, and final deprotonation steps [14] [17]. The reaction is inherently reversible with low equilibrium constants, requiring strategic approaches to drive the reaction toward completion [22].

The esterification mechanism begins with protonation of the carbonyl oxygen by the acid catalyst, creating an activated electrophilic center [13] [15]. Subsequently, the alcohol nucleophile attacks the protonated carbonyl carbon, forming a tetrahedral intermediate [14] [17]. Proton transfer steps facilitate the conversion of the hydroxyl group into a good leaving group, followed by water elimination and final product formation [14] [18].

Industrial production methods employ continuous processes with optimized reaction conditions to maximize yield and purity [2]. Advanced distillation techniques ensure impurity removal and high-purity product attainment [2]. The reaction rate is significantly influenced by steric factors, with primary alcohols like butanol reacting faster than secondary or tertiary alcohols [22]. Temperature control between 50-100°C and pressure management between 0.05-1.0 MPa are critical parameters for efficient esterification [44].

Recent developments in reactive distillation technology have enabled the integration of esterification reactions with product separation in a single apparatus [44]. This approach achieves conversion rates exceeding 98% for 3-mercaptopropionic acid with product purities above 99% [44]. The use of solid acid catalysts such as macroporous sulfonic acid resins provides enhanced catalytic activity compared to traditional sulfuric acid methods while eliminating equipment corrosion issues [44].

Addition Reactions with Hydrogen Sulfide

Addition reactions involving hydrogen sulfide and alkene precursors represent an alternative synthetic route for mercaptopropionate derivatives [19] [20]. These reactions typically proceed through radical-mediated mechanisms where hydrogen sulfide adds across carbon-carbon double bonds to generate thiol functionalities [20]. The addition follows anti-Markovnikov regioselectivity, placing the sulfur atom on the less substituted carbon [7].

Catalytic systems employing thiols as polarity-reversal catalysts enhance the efficiency of hydrogen sulfide addition reactions [20]. Under mild conditions at 60°C in dioxane solvent, thiol catalysts promote the radical-chain addition of aldehydes to alkenes, yielding ketonic adducts in moderate to good yields [20]. The reaction proceeds through hydrogen atom transfer from the aldehyde to carbon-centered radicals produced by acyl radical addition to alkenes [20].

The thermodynamic aspects of hydrogen sulfide reactions reveal significant energy requirements, with enthalpy changes of approximately 207.1 kilojoules per mole for hydrogen sulfide transformations [19]. These energetic considerations necessitate careful optimization of reaction conditions to achieve favorable reaction rates and conversions [19]. Temperature elevation and appropriate solvent selection are crucial for overcoming activation barriers in these addition processes [19].

Recent Advances in Synthesis Optimization

Contemporary research has focused on optimizing synthetic parameters for high-purity mercaptopropionate derivatives through systematic investigation of catalyst concentrations and reaction conditions [45] [49]. Studies examining the esterification of 3-mercaptopropionic acid with trimethylolpropane using para-toluenesulfonic acid catalysts reveal that optimal purity is achieved at lower catalyst concentrations [45] [49]. Increasing acid catalyst concentrations leads to reduced purity of desired products while promoting thioester-based side-product formation [45].

Flow chemistry applications have emerged as promising approaches for mercaptopropionate synthesis, enabling precise control of reaction parameters and improved efficiency [55]. Microchannel reactor systems operating at 50°C with residence times of 10 seconds achieve yields of 94.6% for methyl 3-mercaptopropionate synthesis [55]. The use of ionic liquid catalysts in flow systems provides enhanced reaction rates while facilitating product separation and catalyst recovery [55].

Advanced synthetic methodologies incorporating Grignard reagents have been developed for thioester preparation from corresponding methyl esters [46]. These protocols utilize isopropylmagnesium chloride and long-chain thiols to achieve high yields while minimizing odor issues associated with traditional thiol reagents [46]. The method demonstrates broad substrate scope and functional group tolerance, making it applicable to various mercaptopropionate derivatives [46].

Reactive distillation technology represents a significant advancement in synthesis optimization, integrating reaction and separation processes into a single unit operation [44]. This approach reduces production costs while achieving superior conversion rates and product purities compared to conventional batch processes [44]. The technology enables continuous operation with efficient heat and mass transfer, resulting in improved overall process economics [44].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to mercaptopropionate synthesis to minimize environmental impact and enhance sustainability [23] [24]. Solvent-free methodologies utilizing mechanochemistry and solid-state reactions eliminate the need for hazardous organic solvents while maintaining reaction efficiency [26]. These approaches align with the fundamental green chemistry goal of reducing waste generation and energy consumption [24].

Biocatalytic approaches employing enzymes and microorganisms offer environmentally benign alternatives for mercaptopropionate synthesis [24] [28]. Enzymatic reactions typically proceed under mild conditions with high specificity, generating fewer byproducts compared to traditional chemical methods [24]. The use of renewable feedstocks derived from biomass further enhances the sustainability profile of these synthetic routes [23].

Microwave and ultrasound activation techniques accelerate esterification reactions while reducing energy consumption and reaction times [24] [29]. These physical activation methods enable efficient synthesis under environmentally friendly conditions without requiring harsh chemical conditions [23]. The techniques are particularly effective for promoting reactions in aqueous or green solvent systems [29].

The implementation of atom economy principles in mercaptopropionate synthesis focuses on maximizing the incorporation of starting materials into final products while minimizing waste generation [24] [28]. Reactions with high atom economy are preferred, and catalytic systems are employed to facilitate transformations under milder conditions [24]. The selection of environmentally benign solvents such as water, supercritical carbon dioxide, or ionic liquids further supports green chemistry objectives [24] [28].

Reaction Kinetics

Rate Constants and Activation Energy Determination

The kinetics of reactions involving butyl 3-mercaptopropionate are characterized by specific rate constants that quantify the relationship between reaction rate and reactant concentrations [30] [31]. For thiol-ene reactions, experimental studies have determined propagation rate constants (kP) ranging from 6.4 to 30 M⁻¹s⁻¹ depending on the vinyl substrate employed [53]. Chain transfer rate constants (kCT) typically fall within similar ranges, while reverse propagation rate constants (k₋P) can vary significantly from 0.3 to 13 s⁻¹ based on intermediate carbanion stability [53].

Activation energy determination employs the Arrhenius equation, which relates the rate constant to temperature and activation energy through the expression k = A·e^(-Ea/RT) [32] [33]. Experimental determination involves measuring rate constants at different temperatures and plotting ln(k) versus 1/T to obtain a linear relationship with slope -Ea/R [32]. For mercaptopropionate systems, activation energies typically range from 15 to 45 kilojoules per mole depending on the specific reaction pathway [53].

The temperature dependence of thiol-Michael reactions demonstrates characteristic Arrhenius behavior, with higher temperatures leading to exponentially increased reaction rates [53]. Computational studies using density functional theory methods have successfully predicted activation barriers that correlate well with experimental observations [53]. These calculations reveal that entropic contributions to activation barriers range from 11.1 to 13.5 kcal/mol for propagation steps [53].

Kinetic modeling of complex reaction systems involves simultaneous consideration of multiple elementary steps, including propagation, chain transfer, and reverse propagation processes [53]. The overall rate coefficient for equimolar stoichiometric mixtures can be calculated from the slope of conversion versus time plots in the 10-50% conversion range [53]. These analyses provide comprehensive understanding of reaction mechanisms and enable prediction of optimal reaction conditions [53].

Catalytic Influence on Reaction Pathways

Catalytic systems significantly influence the kinetics and mechanisms of butyl 3-mercaptopropionate reactions through multiple pathways [34] [37]. Solid acid catalysts such as macroporous sulfonic acid resins enhance esterification reaction rates while providing selectivity advantages over homogeneous acid catalysts [44]. The catalytic mechanism involves activation of the carbonyl group through protonation, lowering the activation energy for nucleophilic attack [34].

The kinetic expression for catalytic reactions typically follows a Langmuir-Hinshelwood mechanism with the general form: rate = (kinetic term × driving force) / (adsorption term) [34]. The kinetic term incorporates the intrinsic rate constant, while the driving force represents the concentration difference from equilibrium conditions [34]. The adsorption term accounts for competitive binding of reactants and products to the catalyst surface [34].

Base-catalyzed thiol-Michael reactions demonstrate different kinetic behavior compared to acid-catalyzed esterification processes [52]. The choice of initiator directly influences reaction mechanisms, with amine-based catalysts promoting base-initiated pathways while phosphine catalysts favor nucleophile-initiated mechanisms [52]. Computational studies reveal that catalyst selection determines whether reactions proceed through ion-pair intermediates or direct nucleophilic addition pathways [52].

Transition metal catalysts enable unique reaction pathways through formation of metal-organosulfur intermediates [9]. These catalytic systems can selectively promote oxidative coupling reactions while controlling product distribution [9]. The catalytic cycle typically involves oxidative addition, ligand exchange, and reductive elimination steps that collectively determine the overall reaction kinetics [9].

Solvent Effects on Reaction Mechanisms

Solvent selection profoundly influences the kinetics and mechanisms of butyl 3-mercaptopropionate reactions through multiple effects on molecular interactions and transition state stabilization [37] [38]. Polar solvents enhance reaction rates for ionic mechanisms by stabilizing charged intermediates and lowering activation energy barriers [38] [39]. The dielectric constant of the solvent determines its ability to separate and stabilize ionic species, with higher dielectric constants promoting faster ionic reactions [38] [40].

The polarity effects on thiol-Michael reactions demonstrate clear correlations between solvent properties and reaction kinetics [39] [43]. Polar solvents facilitate nucleophilic substitution reactions by stabilizing transition states through electrostatic interactions [39]. Computational studies of Diels-Alder reactions show that increasing solvent polarity can lower activation energies by up to 4.5 kcal/mol while enhancing reaction rates by more than 2000 times at room temperature [43].

Protic versus aprotic solvent effects create distinct kinetic profiles for thiol reactions [41] [42]. Protic solvents capable of hydrogen bonding tend to stabilize anionic intermediates through solvation effects, influencing reaction pathways and product distributions [41]. Aprotic solvents do not participate in hydrogen bonding with ionic species, making them preferred for reactions involving strong nucleophiles or bases [41].

The solvent influence extends beyond simple polarity effects to include specific molecular interactions and reaction medium properties [37] [42]. Solvent viscosity affects diffusion rates and molecular collision frequencies, particularly important for bimolecular reactions [42]. Temperature-dependent solvent properties such as boiling point and thermal conductivity influence reaction rates through their effects on molecular kinetic energy and heat transfer [42].

Solvent PropertyEffect on Reaction RateMechanism Influence
High Dielectric ConstantIncreased ionic reaction rates [38]Stabilizes charged intermediates [40]
Polar ProticEnhanced nucleophilic substitution [39]Hydrogen bonding stabilization [41]
Polar AproticFavored for strong nucleophiles [41]Prevents nucleophile solvation [41]
Low PolarityReduced ionic reaction rates [39]Destabilizes charged species [42]

Free Radical Polymerization Dynamics

Butyl 3-mercaptopropionate serves as a highly effective chain transfer agent in free radical polymerization systems, fundamentally altering the kinetics and mechanisms of polymer chain growth [2]. The compound's reactivity stems from its mercapto group, which readily participates in hydrogen abstraction reactions with propagating polymer radicals. During polymerization, the thiol group undergoes homolytic cleavage to form a thiyl radical, which subsequently initiates new polymer chains while simultaneously terminating existing ones [3] [4].

The chain transfer mechanism follows a well-defined pathway involving the reaction of a propagating polymer radical with the thiol group. This process can be represented by the elementary reaction: P- + RSH → PH + RS- , where P- represents the propagating radical, RSH is butyl 3-mercaptopropionate, and RS- is the resulting thiyl radical [5] [6]. The thiyl radical then reinitials polymerization by reacting with monomer molecules, creating a new propagating chain. This continuous cycle of chain transfer and reinitiation results in the production of shorter polymer chains with controlled molecular weights [7].

Experimental investigations have demonstrated that butyl 3-mercaptopropionate exhibits excellent molecular weight control in various polymerization systems. In emulsion polymerization of methyl methacrylate, the addition of butyl 3-mercaptopropionate at concentrations ranging from 0.1 to 10 moles per hundred monomer effectively reduced polymer molecular weights from 152,000 to 26,000 g/mol [2] [5]. The chain transfer constant for butyl 3-mercaptopropionate has been determined to be 4.5 × 10⁴ dm³ mol⁻¹ min⁻¹, indicating its high efficiency in controlling polymerization kinetics [5] [8].

Chain Length Control Theory

The theoretical framework governing chain length control through thiol chain transfer agents is based on the Mayo equation and its modifications. The classical Mayo equation relates the degree of polymerization in the presence of chain transfer agents to the concentration ratio of transfer agent to monomer [9] [10]. For butyl 3-mercaptopropionate systems, the modified Mayo equation incorporates the chain transfer constant and accounts for the variation in polymerization rate with chain transfer agent concentration [11] [5].

The relationship between chain length and chain transfer agent concentration follows the expression: 1/DPn = 1/DPn⁰ + CT[S]/[M], where DPn is the number average degree of polymerization, DPn⁰ is the degree of polymerization without chain transfer agent, CT is the chain transfer constant, and [S]/[M] is the ratio of chain transfer agent to monomer concentration [5] [9]. This equation demonstrates that increasing the concentration of butyl 3-mercaptopropionate results in a linear decrease in polymer chain length.

Mathematical modeling of chain length control has been extensively developed to predict molecular weight distributions in the presence of butyl 3-mercaptopropionate. The kinetic model considers initiation, propagation, chain transfer, and termination reactions, with each step characterized by specific rate constants [5] [6]. For systems containing butyl 3-mercaptopropionate, the model incorporates the chain transfer rate constant ktr and the propagation rate constant kp to calculate the chain transfer constant CT = ktr/kp [5] [8].

Advanced modeling approaches have been developed to account for the complex behavior of iso-octyl 3-mercaptopropionate mixtures, which contain multiple isomers with different chain transfer reactivities. These models treat the mixture as a binary system with distinct components exhibiting different chain transfer constants: 4.5 × 10⁴ dm³ mol⁻¹ min⁻¹ for the less reactive component and 22.7 × 10⁴ dm³ mol⁻¹ min⁻¹ for the more reactive component [5] [8].

End Group Modification Strategies

End group modification through thiol chain transfer agents represents a sophisticated approach to introducing functional groups at polymer chain ends. Butyl 3-mercaptopropionate enables the incorporation of thiol-terminated end groups, which can subsequently undergo various chemical transformations to introduce desired functionalities [12] . The mechanism involves the formation of a carbon-sulfur bond at the chain end during the chain transfer process, creating a polymer with a terminal thiol group after appropriate post-polymerization treatments.

The end group modification process begins with the chain transfer reaction, where butyl 3-mercaptopropionate transfers a hydrogen atom to the growing polymer chain, creating a thiyl radical. This radical can then be converted to various functional groups through subsequent reactions. For example, the thiyl radical can undergo oxidation to form disulfide bonds, enabling cross-linking between polymer chains [12] [14]. Alternatively, the radical can participate in thiol-ene reactions with vinyl-containing compounds to introduce diverse functional groups.

Reversible addition-fragmentation chain transfer polymerization systems utilizing butyl 3-mercaptopropionate have demonstrated exceptional efficiency in end group modification. The thiocarbonylthio end groups present in these systems can be readily converted to thiol functionalities through aminolysis reactions [12] [15]. This approach allows for the introduction of primary amines, secondary amines, and alcohols as end groups, providing versatility in polymer functionalization.

Self-immolative end group modification strategies have been developed using butyl 3-mercaptopropionate derivatives. These systems incorporate disulfide-containing motifs that can undergo traceless cleavage under reducing conditions, releasing active pharmaceutical ingredients or other functional molecules [12]. The efficiency of these modifications approaches 100%, making them highly attractive for pharmaceutical applications where precise control over drug release is required.

Molecular Weight Distribution Control

Mathematical Modeling of Molecular Weight Control

The mathematical framework for molecular weight distribution control using butyl 3-mercaptopropionate is based on population balance equations that describe the evolution of polymer chain length distributions during polymerization [5] [16]. These models incorporate the kinetic parameters of initiation, propagation, chain transfer, and termination reactions to predict the molecular weight characteristics of the final polymer product.

The fundamental equation governing molecular weight distribution in the presence of butyl 3-mercaptopropionate is derived from the method of moments. The zeroth moment (total concentration of polymer chains) and first moment (total concentration of monomer units in polymer chains) are used to calculate the number average molecular weight: Mn = M₀(μ₁/μ₀), where M₀ is the monomer molecular weight, μ₁ is the first moment, and μ₀ is the zeroth moment [5] [17].

For systems containing butyl 3-mercaptopropionate, the rate equations for the moments include terms for chain transfer reactions. The rate of change of the zeroth moment is given by: dμ₀/dt = Ri + ktr[RS- ][M], where Ri is the initiation rate and ktr is the chain transfer rate constant [5] [6]. This equation demonstrates that chain transfer reactions increase the total number of polymer chains while decreasing their average molecular weight.

The weight average molecular weight is calculated using the second moment: Mw = M₀(μ₂/μ₁), and the polydispersity index is obtained from the ratio Mw/Mn [5] [18]. In the presence of butyl 3-mercaptopropionate, the polydispersity index can be controlled by adjusting the chain transfer agent concentration, with higher concentrations generally leading to narrower molecular weight distributions.

Advanced mathematical models have been developed to account for the complex behavior of multifunctional thiol chain transfer agents. These models consider the multiple thiol groups present in compounds like pentaerythritol tetrakis(3-mercaptopropionate) and their individual contributions to chain transfer reactions [5] [19]. The models predict that multifunctional thiols can lead to broader molecular weight distributions due to the formation of branched or star-shaped polymers.

Experimental Validation Methodologies

Experimental validation of molecular weight control theories requires sophisticated analytical techniques capable of accurately measuring polymer molecular weight distributions. Gel permeation chromatography has emerged as the primary method for characterizing polymers synthesized using butyl 3-mercaptopropionate as a chain transfer agent [18] [20]. The technique separates polymer chains based on their hydrodynamic volume, providing information about the molecular weight distribution, number average molecular weight, weight average molecular weight, and polydispersity index.

The experimental protocol for gel permeation chromatography analysis involves dissolving polymer samples in appropriate solvents and injecting them into a column system equipped with multiple detectors. For polymers synthesized with butyl 3-mercaptopropionate, tetrahydrofuran is commonly used as the mobile phase, with the system operating at 40°C to ensure complete dissolution and stable baseline conditions [18] [21]. The molecular weight calibration is typically performed using polystyrene standards with low polydispersity to ensure accurate molecular weight determinations.

Nuclear magnetic resonance spectroscopy provides complementary information about the chemical structure and end group composition of polymers synthesized with butyl 3-mercaptopropionate. Proton nuclear magnetic resonance spectra reveal characteristic peaks corresponding to the butyl ester group and the propionate backbone, allowing for quantitative analysis of the chain transfer agent incorporation [22] [23]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon environments and can be used to confirm the presence of sulfur-containing end groups.

Real-time monitoring of polymerization kinetics using Fourier transform infrared spectroscopy has been employed to validate mathematical models of molecular weight control. This technique allows for the simultaneous measurement of monomer conversion and chain transfer agent consumption, providing insights into the kinetics of chain transfer reactions [3] [24]. The disappearance of thiol peaks at 2500-2600 cm⁻¹ and the appearance of new peaks corresponding to thioether linkages confirm the participation of butyl 3-mercaptopropionate in chain transfer reactions.

Thermogravimetric analysis serves as an additional validation tool by providing information about the thermal stability of polymers synthesized with butyl 3-mercaptopropionate. The incorporation of sulfur-containing groups typically enhances thermal stability, with onset degradation temperatures increasing by 15-25°C compared to polymers synthesized without chain transfer agents [21] [22]. This thermal enhancement provides indirect evidence of successful chain transfer agent incorporation and end group modification.

Polydispersity Index Optimization

The optimization of polydispersity index in polymer systems containing butyl 3-mercaptopropionate requires careful consideration of reaction conditions, chain transfer agent concentration, and polymerization kinetics. The polydispersity index represents the breadth of the molecular weight distribution and is a critical parameter affecting polymer properties and performance [18] [25].

Experimental studies have demonstrated that the polydispersity index can be systematically controlled by adjusting the concentration of butyl 3-mercaptopropionate in the polymerization system. At low concentrations (0.1-1.0 wt%), the polydispersity index decreases from 2.35 to 1.38 as the chain transfer agent concentration increases from 10 to 30 mol% relative to monomer [18]. This reduction in polydispersity is attributed to the increased frequency of chain transfer reactions, which leads to more uniform chain lengths.

The relationship between chain transfer agent concentration and polydispersity index follows a complex non-linear pattern that depends on the specific polymerization system and reaction conditions. For butyl 3-mercaptopropionate systems, the optimal concentration for minimum polydispersity typically occurs at intermediate chain transfer agent loadings, where the balance between chain transfer and propagation reactions is optimized [18] [10].

Temperature control plays a crucial role in polydispersity optimization. Higher temperatures generally lead to increased chain transfer rates relative to propagation rates, resulting in shorter chains with narrower molecular weight distributions. For butyl 3-mercaptopropionate systems, polymerization temperatures between 60-80°C have been found to provide optimal polydispersity control while maintaining reasonable polymerization rates [3] [5].

The kinetic modeling of polydispersity index optimization involves the calculation of the ratio of rate constants for different chain transfer processes. The cumulative molecular weight distribution approach takes into account composition drift during polymerization, providing more accurate predictions of polydispersity evolution [10]. This methodology has been successfully applied to optimize polydispersity in systems containing butyl 3-mercaptopropionate, achieving polydispersity indices as low as 1.18 in controlled radical polymerization systems [25] [12].

Polymer Property Modification and Characterization

Mechanical Property Enhancement Mechanisms

The incorporation of butyl 3-mercaptopropionate into polymer systems results in significant modifications to mechanical properties through several distinct mechanisms. The primary mechanism involves the formation of flexible chain segments that enhance polymer toughness and impact resistance. The butyl ester group provides plasticizing effects, reducing the glass transition temperature and increasing chain mobility [26] [25]. This increased flexibility translates to improved elongation at break and enhanced impact strength, particularly in rigid polymer matrices.

Cross-linking through thiol-ene reactions represents another important mechanism for mechanical property enhancement. When butyl 3-mercaptopropionate is used in conjunction with vinyl-containing monomers, the resulting polymer networks exhibit unique mechanical characteristics. The thiol-ene cross-links provide sites for stress distribution and energy dissipation, leading to improved fracture toughness [27] [28]. Experimental studies have demonstrated that polymers cross-linked with butyl 3-mercaptopropionate derivatives show 5.3 times higher impact strength compared to conventional acrylate-based systems.

The molecular weight reduction achieved through chain transfer reactions also contributes to mechanical property modifications. Lower molecular weight polymers exhibit improved processability and flow characteristics, making them suitable for applications requiring precise molding or coating [29] [30]. The reduced chain entanglement density results in decreased viscosity and enhanced workability, particularly important for adhesive and sealant applications.

Hydrogen bonding interactions between thiol groups and polymer backbones provide additional mechanical reinforcement. Studies comparing butyl 3-mercaptopropionate systems with 3-mercaptopropionic acid systems have shown that hydrogen bonding leads to enhanced glass transition temperatures, elastic modulus values, and overall mechanical performance [26]. The hydrogen bonding network acts as physical cross-links that contribute to mechanical strength while maintaining processability.

Thermal Stability Modification

Thermal stability enhancement represents a significant advantage of incorporating butyl 3-mercaptopropionate into polymer systems. The sulfur-containing groups introduced through chain transfer reactions act as radical scavengers, inhibiting thermal degradation processes [21] [31]. This stabilization effect is particularly pronounced in the temperature range of 250-350°C, where many polymers undergo significant degradation.

The mechanism of thermal stabilization involves the formation of stable sulfur-centered radicals that can terminate degradation chain reactions. During thermal stress, the carbon-sulfur bonds in the polymer backbone can undergo homolytic cleavage to form thiyl radicals, which then react with polymer radicals to prevent further degradation [32] [31]. This radical scavenging activity effectively increases the activation energy for thermal degradation, resulting in higher onset degradation temperatures.

Experimental thermogravimetric analysis has demonstrated that polymers containing butyl 3-mercaptopropionate exhibit onset degradation temperatures 15-25°C higher than corresponding polymers without thiol modification [21] [22]. The thermal stability enhancement is concentration-dependent, with higher thiol contents providing greater thermal protection. However, excessive thiol concentrations can lead to premature cross-linking reactions that may compromise other properties.

The thermal stability modification is also influenced by the polymer matrix composition and the specific thiol structure. Aromatic thiol compounds such as benzenethiol provide greater thermal stability enhancement compared to aliphatic thiols like butyl 3-mercaptopropionate [4] [32]. However, butyl 3-mercaptopropionate offers superior compatibility with most polymer systems and better processability characteristics.

Differential scanning calorimetry studies have revealed that thiol-modified polymers exhibit more complex thermal transitions compared to unmodified systems. The presence of sulfur-containing groups can introduce additional glass transition temperatures corresponding to different polymer phases or domains [25] [22]. These multiple transitions provide insights into the polymer morphology and can be used to optimize thermal performance for specific applications.

Surface Property Alterations

The incorporation of butyl 3-mercaptopropionate significantly alters surface properties of polymer materials through several mechanisms. The primary effect involves the migration of thiol-containing segments to the polymer surface, where they can participate in various surface reactions and interactions [33]. This surface segregation is driven by the relatively low surface energy of the butyl ester groups and the chemical reactivity of the thiol functionality.

Surface modification through post-polymerization reactions represents an important application of butyl 3-mercaptopropionate. The thiol groups present at the polymer surface can undergo oxidation to form disulfide bonds, creating cross-linked surface layers with enhanced durability [12] [14]. These surface cross-links provide improved scratch resistance and chemical resistance, making the materials suitable for protective coating applications.

The formation of self-assembled monolayers on metal surfaces represents another significant surface modification mechanism. Butyl 3-mercaptopropionate can bind to metal surfaces through the thiol group, creating organized molecular layers with controlled surface properties [7] . These monolayers can be used to improve adhesion between polymer films and metal substrates, or to introduce specific surface functionalities for sensing or catalytic applications.

Wettability modifications are commonly observed in polymer systems containing butyl 3-mercaptopropionate. The presence of thiol groups at the surface can alter the hydrophobic-hydrophilic balance, affecting contact angles and surface tension [33]. This property modification is particularly important for applications requiring controlled wetting behavior, such as coatings, adhesives, and biomedical materials.

Surface roughness and topography can also be influenced by the incorporation of butyl 3-mercaptopropionate. The chain transfer reactions can alter the polymer morphology development during film formation, leading to different surface textures [33]. Atomic force microscopy studies have revealed that thiol-modified polymers often exhibit smoother surface topographies compared to unmodified systems, which can be advantageous for optical applications requiring high surface quality.

Research Methods for Polymer Characterization

Comprehensive characterization of polymers synthesized with butyl 3-mercaptopropionate requires a multi-technique approach that addresses both bulk and surface properties. Gel permeation chromatography serves as the primary method for molecular weight characterization, providing information about molecular weight distributions, number average molecular weight, weight average molecular weight, and polydispersity index [18] [20]. The technique requires careful selection of solvents and columns to ensure accurate separation of polymer chains containing sulfur functionalities.

Nuclear magnetic resonance spectroscopy provides detailed structural information about polymer composition and end group structure. Proton nuclear magnetic resonance spectroscopy is particularly useful for quantifying the incorporation of butyl 3-mercaptopropionate and for monitoring the progress of post-polymerization reactions [22] [23]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about carbon environments and can detect structural changes resulting from thiol modification.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, are essential for characterizing the thermal properties of thiol-modified polymers. Differential scanning calorimetry provides information about glass transition temperatures, melting points, and crystallization behavior [25] [22]. Thermogravimetric analysis reveals thermal stability characteristics, degradation temperatures, and decomposition kinetics, which are crucial for understanding the thermal enhancement provided by butyl 3-mercaptopropionate incorporation.

Fourier transform infrared spectroscopy enables the identification and quantification of functional groups in thiol-modified polymers. The technique is particularly valuable for monitoring the consumption of thiol groups during polymerization and for detecting the formation of new chemical bonds [22] [34]. Real-time infrared spectroscopy can provide kinetic information about chain transfer reactions and polymer network formation.

Dynamic mechanical analysis provides information about the viscoelastic properties of thiol-modified polymers as a function of temperature and frequency. This technique is particularly useful for characterizing the mechanical property modifications resulting from butyl 3-mercaptopropionate incorporation [25] [28]. The storage modulus, loss modulus, and tan δ values provide insights into the polymer relaxation behavior and can be used to optimize material performance for specific applications.

Surface characterization techniques, including atomic force microscopy and X-ray photoelectron spectroscopy, are essential for understanding the surface property modifications resulting from thiol incorporation. Atomic force microscopy provides high-resolution topographical information and can measure surface mechanical properties [33]. X-ray photoelectron spectroscopy provides chemical composition information about the surface layers and can detect the presence of sulfur-containing groups at the polymer surface.

Physical Description

Liquid

XLogP3

1.6

UNII

XC2PI7HKOE

GHS Hazard Statements

Aggregated GHS information provided by 481 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92.1%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (92.1%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H400 (92.1%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (91.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

16215-21-7

Wikipedia

Butyl 3-mercaptopropionate

General Manufacturing Information

Propanoic acid, 3-mercapto-, butyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types